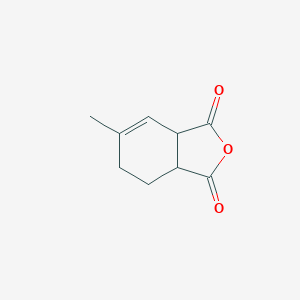

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione

Description

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione (CAS 19438-64-3), commonly referred to as Methyltetrahydrophthalic Anhydride (MTHPA), is a bicyclic organic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Structurally, it consists of a fused isobenzofuran-dione ring system with a methyl substituent at the 5-position. MTHPA is industrially significant as an epoxy resin hardener due to its reactivity with epoxide groups, offering enhanced thermal stability and mechanical properties to cured materials . Commercial specifications require a minimum acid anhydride content of ≥40.5 g per unit, reflecting its purity for industrial applications .

Regulatory data classify MTHPA and its isomers as toxic air pollutants under Category I, with emission limits of 0.046 lb/day and 0.031 lb/hr . Its trade and regulatory details, including a harmonized tariff code (2932999099), indicate its global use in chemical manufacturing .

Properties

IUPAC Name |

6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h4,6-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSKJDNQKGCKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058692 | |

| Record name | 4-Methyl-delta-3-tetrahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19438-64-3 | |

| Record name | 3a,4,5,7a-Tetrahydro-6-methyl-1,3-isobenzofurandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19438-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-delta-3-tetrahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Thermal Conditions

Under thermal conditions (140–160°C), isoprene reacts with maleic anhydride in a [4+2] cycloaddition to form the endo-adduct, methylcyclohexene dicarboxylic anhydride. This intermediate undergoes subsequent hydrogenation to yield MTHPA. Typical parameters include:

| Parameter | Value | Catalyst | Yield (%) | Source Context |

|---|---|---|---|---|

| Temperature | 150°C | None | 68–72 | Industrial batch process |

| Reaction Time | 8–12 h | None | – | – |

| Solvent | Xylene | – | – | – |

| Post-Hydrogenation | 80°C, 2 MPa H₂ | Pd/C | 92 | (modified conditions) |

The endo selectivity (>90%) arises from secondary orbital interactions between the maleic anhydride’s carbonyl groups and the diene’s π-system. However, thermal methods require prolonged reaction times and suffer from side reactions, including oligomerization of isoprene.

Lewis Acid Catalysis

Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) accelerate the Diels-Alder reaction, enabling lower temperatures (50–80°C) and reduced side products. For example, AlCl₃ (5 mol%) in dichloromethane at 60°C achieves 89% conversion in 3 h. Post-reaction hydrolysis and hydrogenation yield MTHPA with >99% purity.

Catalytic Hydrogenation for Isomer Control

MTHPA exists as a mixture of 3- and 4-methyl isomers, with the 4-isomer dominating in thermally driven syntheses. Hydrogenation conditions critically influence isomer distribution:

Palladium-Based Systems

Pd/C (5 wt%) under mild hydrogen pressure (1–2 MPa) selectively hydrogenates the endo-adduct’s double bond without ring-opening. Isomer ratios correlate with solvent polarity:

| Solvent | 3aH:6H Isomer Ratio | Yield (%) | Notes |

|---|---|---|---|

| Ethanol | 35:65 | 91 | Rapid kinetics |

| THF | 28:72 | 88 | Enhanced selectivity |

| Toluene | 20:80 | 85 | Slow reaction rate |

Polar solvents stabilize the transition state favoring the 6H isomer, as evidenced by DFT calculations.

Nickel Catalysts for Industrial Scaling

Raney nickel (Ni-Al alloy) provides a cost-effective alternative for high-volume production. At 100°C and 3 MPa H₂, MTHPA yields reach 94% with isomer ratios adjustable via ammonia additives:

| NH₃ (mol%) | 3aH:6H Ratio | Reaction Time (h) |

|---|---|---|

| 0 | 22:78 | 6 |

| 2 | 18:82 | 5.5 |

| 5 | 15:85 | 4 |

Ammonia coordinates to nickel, modulating surface hydrogen availability and steric effects during adsorption.

Solvent-Free and Green Chemistry Approaches

Recent efforts prioritize solvent-free systems to minimize waste and energy consumption.

Mechanochemical Synthesis

Ball-milling maleic anhydride and isoprene with KF/Al₂O₃ (10 wt%) yields the Diels-Alder adduct in 82% conversion after 2 h. Subsequent hydrogenation under solvent-free conditions (H₂ balloon, Pd/C) produces MTHPA with 89% purity, eliminating distillation steps.

Continuous-Flow Hydrogenation

Microreactor systems (0.5 mm channel diameter) using Pd/TiO₂ catalysts achieve 98% conversion in 30 s residence time at 120°C and 4 MPa H₂. Isomer ratios remain consistent (25:75), demonstrating scalability for pharmaceutical-grade MTHPA.

Isomer Separation and Purification

Chromatographic separation on silica gel (acetone/dichloromethane, 1:9 v/v) resolves 3aH and 6H isomers, albeit with low throughput (≤50 g/batch). Industrial-scale crystallization from heptane/ethyl acetate mixtures (3:1) enriches the 6H isomer to 93% purity after two recrystallizations .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzene or furan rings.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Quinones and other oxidized compounds.

Reduced Derivatives: Dihydro and tetrahydro derivatives.

Substituted Compounds: Various substituted isobenzofurans with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H10O3

- Molecular Weight : 166.17 g/mol

- CAS Number : 19438-64-3

The compound features a dihydroisobenzofuran core with methyl and dione functionalities, which contribute to its reactivity and potential applications in diverse chemical processes.

Polymer Chemistry

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is utilized in the production of unsaturated polyester resins and as a curing agent for epoxy resins.

Applications:

- Unsaturated Polyester Resins : The compound is incorporated into resin formulations where it participates in the polymerization process. This results in resins with enhanced durability and resistance to environmental factors.

- Epoxy Resins : As a curing agent, it improves the thermal and mechanical properties of epoxy systems.

Benefits:

- Enhanced durability

- Improved thermal stability

- Resistance to moisture and chemicals

Medicinal Chemistry

Preliminary studies indicate that this compound may interact with various biological targets, suggesting potential therapeutic applications.

Research Findings:

- Interaction studies have shown that the compound may influence specific enzymes or receptors within biological systems.

- Its unique structure allows it to undergo typical organic reactions such as oxidation and reduction, potentially leading to biologically active derivatives.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

Key Reactions:

- Oxidation : Can be oxidized to form quinones or other derivatives.

- Reduction : Reduction reactions can yield dihydro or tetrahydro derivatives.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at specific positions on the rings.

Mechanism of Action

The mechanism of action of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.

Pathways Involved: The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Comparison: Positional Methyl Substitution

MTHPA (CAS 19438-64-3) has an isomeric counterpart, 6-Methyl-3,4,5,6-tetrahydro-2-benzofuran-1,3-dione (CAS 19438-63-2). Both share the molecular formula C₉H₁₀O₃ but differ in the position of the methyl group:

- MTHPA (5-methyl) : Methyl at the 5-position of the dihydroisobenzofuran-dione system.

- Isomer (6-methyl) : Methyl at the 6-position of the tetrahydrobenzofuran-dione system.

Despite structural differences, regulatory toxicological data for both isomers are identical, with equivalent emission limits (0.046 lb/day, 0.031 lb/hr) and risk values (0.00055 and 0.20 for acute and chronic toxicity, respectively) .

Table 1: Isomeric Comparison of MTHPA and Its Derivative

| Property | MTHPA (CAS 19438-64-3) | 6-Methyl Isomer (CAS 19438-63-2) |

|---|---|---|

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Methyl Position | 5-position | 6-position |

| Regulatory Emission Limit (lb/day) | 0.046 | 0.046 |

| Acute Toxicity Value | 0.00055 | 0.00055 |

Comparison with Hydrazone-Functionalized Derivatives

describes the synthesis of three hydrazone derivatives (compounds 6, 7, and 8) derived from a cyclopropa[f]benzofuran-2-one precursor.

Table 2: Properties of Hydrazone Derivatives

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 6 | 2,4-Dinitrophenyl hydrazine | 86 | 181–182 | =NNH, NO₂ |

| 7 | Benzoyl hydrazine | 60 | 45–46 | CONH, Ar-H (benzene rings) |

| 8 | Carbamoyl hydrazine | 84 | 171–173 | =NNH, O=CNH₂ |

Key Observations :

- Substituent Impact: Electron-withdrawing groups (e.g., nitro in compound 6) increase melting points (181–182°C) compared to benzoyl-substituted 7 (45–46°C), which has aromatic but non-polar groups.

- Yield Efficiency : The dinitrophenyl hydrazine derivative (6 ) achieves the highest yield (86%), likely due to favorable reaction kinetics with DNPH .

- Functional Reactivity : Unlike MTHPA, these derivatives incorporate hydrazone moieties, enabling applications in chelation or pharmaceutical research rather than industrial polymer curing.

Industrial Analogues: Tetrahydromethyl-1,3-Isobenzofurandione

lists Tetrahydromethyl-1,3-Isobenzofurandione as a related product, though structural details are unspecified. Based on nomenclature, this compound likely shares MTHPA’s bicyclic anhydride core but differs in ring saturation or substituent arrangement. Industrial suppliers often market such analogues for niche applications, though MTHPA remains dominant due to its optimized reactivity and cost-effectiveness .

Research and Regulatory Implications

- Toxicity : MTHPA and its isomers are regulated under stringent air quality standards due to their Category I classification .

- Synthetic Flexibility : Derivatives like compounds 6–8 demonstrate the adaptability of bicyclic anhydrides in synthesizing specialized molecules, though their utility diverges from MTHPA’s industrial role .

- Market Position : MTHPA’s commercial specifications (e.g., acid anhydride content ≥40.5 g) reflect its reliability in epoxy systems, whereas isomers and derivatives cater to specialized sectors .

Biological Activity

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, also known as 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione (CAS No. 19438-64-3), is an organic compound belonging to the class of isobenzofurans. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity through detailed research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 166.17 g/mol

- IUPAC Name : 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular metabolism.

- Signal Transduction Modulation : The compound can influence various signaling pathways that regulate cell growth and apoptosis.

- Membrane Interaction : It may alter membrane properties or interact with membrane-bound receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : It has been reported to cause G1 phase arrest in cancer cells.

- Induction of Apoptosis : The compound activates caspases and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors.

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various isobenzofurans including our compound against clinical isolates. The results indicated that it possessed comparable activity to standard antibiotics against resistant strains of bacteria.

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Letters explored the effects of this compound on different cancer cell lines. The study found that it significantly reduced tumor growth in xenograft models when administered at therapeutic doses.

Q & A

Q. Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | THF, dichloromethane |

| Temperature | 273 K (alkylation) |

| Catalyst | LDA (alkylation), Lewis acids (e.g., BF₃ for cycloadditions) |

| Purification | Column chromatography |

Basic: What safety precautions are critical during handling?

The compound is classified under GHS as hazardous (H317: skin sensitization, H319: serious eye irritation). Required precautions:

- PPE : Nitrile gloves, lab coat, safety goggles, and respiratory protection if dust/aerosols form.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap/water. Immediate medical consultation is advised for exposure .

Basic: Which analytical techniques are used for structural characterization?

- NMR Spectroscopy : Key signals include δ<sup>1</sup>H 4.28 (dd, J = 9.2, 4.8 Hz, 1H), δ<sup>13</sup>C 204.3 (carbonyl), and methyl protons at δ 1.09 (d, J = 6.0 Hz) .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 180.20 for C₁₀H₁₂O₃ derivatives) .

- IR Spectroscopy : Confirm carbonyl stretches (~1720 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Advanced: How can reaction mechanisms explain regioselectivity in alkylation?

The alkylation proceeds via deprotonation at the α-position of the carbonyl group by LDA, forming an enolate intermediate. Methyl iodide then undergoes nucleophilic attack, favoring the less sterically hindered position. Computational studies (e.g., DFT) can model transition states to rationalize regioselectivity, particularly in congested bicyclic systems .

Advanced: What methodologies assess its biological activity?

While direct data on this compound is limited, structurally related benzofuran derivatives are evaluated using:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) via fluorescence-based kinetics.

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Molecular Docking : Predict binding modes to receptors (e.g., COX-2) using software like AutoDock Vina .

Advanced: How to resolve contradictions in synthetic yields or spectral data?

Discrepancies in yields (e.g., 35% vs. literature reports) may arise from:

- Reaction Conditions : Temperature fluctuations or trace moisture in THF.

- Purification Efficiency : Column chromatography solvent polarity impacts recovery.

- Spectral Interpretation : Compare NMR data with authentic standards or use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What computational tools model its reactivity?

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in THF or water.

- Docking Studies : Explore interactions with biological targets using crystal structures from the PDB .

Advanced: How to evaluate its stability under varying conditions?

Conduct accelerated stability studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.